molecular formula C12H18ClNO3 B2601415 2-{[1-(3-Methoxyphenyl)ethyl]amino}propanoic acid hydrochloride CAS No. 1485764-97-3

2-{[1-(3-Methoxyphenyl)ethyl]amino}propanoic acid hydrochloride

Cat. No. B2601415
CAS RN: 1485764-97-3
M. Wt: 259.73
InChI Key: FIADNGNAGRNIQO-UHFFFAOYSA-N
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Description

2-{[1-(3-Methoxyphenyl)ethyl]amino}propanoic acid hydrochloride is a chemical compound with the CAS Number: 1485764-97-3 . It has a molecular weight of 259.73 . The IUPAC name for this compound is (1-(3-methoxyphenyl)ethyl)alanine hydrochloride . It is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for 2-{[1-(3-Methoxyphenyl)ethyl]amino}propanoic acid hydrochloride is 1S/C12H17NO3.ClH/c1-8(13-9(2)12(14)15)10-5-4-6-11(7-10)16-3;/h4-9,13H,1-3H3,(H,14,15);1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

2-{[1-(3-Methoxyphenyl)ethyl]amino}propanoic acid hydrochloride is a powder that is stored at room temperature . It has a molecular weight of 259.73 .

Scientific Research Applications

Molecular Interactions and Crystal Packing

Research has highlighted the significance of molecular interactions in the crystal packing of compounds related to 2-{[1-(3-Methoxyphenyl)ethyl]amino}propanoic acid hydrochloride. For instance, the study by Zhang, Wu, and Zhang (2011) on ethyl (2Z)-2-cyano-3-[(4-methoxyphenyl)amino]prop-2-enoate revealed the role of rare N⋯π and O⋯π interactions, along with hydrogen bonds, in forming crystal structures. This illustrates the complex intermolecular forces that influence the crystallization and structural properties of such compounds CrystEngComm, 13, 4496-4499.

Polymorphism in Pharmaceutical Compounds

Vogt, Williams, Johnson, and Copley (2013) characterized polymorphic forms of a pharmaceutical compound closely related to 2-{[1-(3-Methoxyphenyl)ethyl]amino}propanoic acid hydrochloride. Their research utilized spectroscopic and diffractometric techniques to identify challenges in analytical and physical characterization, highlighting the importance of understanding polymorphism in the development of pharmaceuticals Crystal Growth & Design, 13, 5353-5367.

Modification of Hydrogels for Medical Applications

Aly and El-Mohdy (2015) investigated the modification of poly vinyl alcohol/acrylic acid hydrogels with various amines, including 2-amino-3-(4-hydroxyphenyl) propanoic acid. This research demonstrated the potential of amine-modified polymers in enhancing the swelling behavior and thermal stability of hydrogels, suggesting applications in medical and pharmaceutical fields Arabian Journal for Science and Engineering, 41, 2199-2209.

Corrosion Inhibition

Research by Herrag et al. (2010) on new diamine derivatives, including structures related to 2-{[1-(3-Methoxyphenyl)ethyl]amino}propanoic acid hydrochloride, showed their effectiveness as corrosion inhibitors for mild steel in hydrochloric acid solution. This study emphasizes the potential of such compounds in protecting industrial materials from corrosion, offering insights into the design of more efficient inhibitors Corrosion Science, 52, 3042-3051.

Safety and Hazards

This compound is associated with several hazard statements, including H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

properties

IUPAC Name

2-[1-(3-methoxyphenyl)ethylamino]propanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3.ClH/c1-8(13-9(2)12(14)15)10-5-4-6-11(7-10)16-3;/h4-9,13H,1-3H3,(H,14,15);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIADNGNAGRNIQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)OC)NC(C)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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